2H-Azepin-2-one, 1,3,4,5-tetrahydro-
CAS No.: 2228-76-4
Cat. No.: VC20672899
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228-76-4 |
|---|---|
| Molecular Formula | C6H9NO |
| Molecular Weight | 111.14 g/mol |
| IUPAC Name | 1,3,4,5-tetrahydroazepin-2-one |
| Standard InChI | InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h3,5H,1-2,4H2,(H,7,8) |
| Standard InChI Key | PEQSKSXLTLCHTC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=CNC(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2H-Azepin-2-one, 1,3,4,5-tetrahydro- belongs to the azepinone family, featuring a seven-membered ring with one nitrogen atom and a ketone group. The partial saturation of the ring (tetrahydro configuration) reduces strain compared to fully unsaturated analogs, enhancing stability. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 111.142 g/mol |
| Exact Mass | 111.068 g/mol |
| Topological Polar Surface Area | 32.59 Ų |
| LogP (Partition Coefficient) | 1.076 |
The compound’s IUPAC name, 1,3,4,5-tetrahydroazepin-2-one, reflects the positions of hydrogenation in the azepine ring .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1,3,4,5-tetrahydroazepin-2-one typically involves cyclization strategies. One plausible route includes:
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Amino Alcohol Cyclization: Reaction of 5-aminopentanol with a carbonylating agent (e.g., phosgene or triphosgene) under acidic conditions to form the lactam ring.
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Beckmann Rearrangement: Transformation of cyclohexanone oxime into the corresponding lactam via acid-catalyzed rearrangement.
These methods align with general lactam synthesis principles, though specific yields and conditions for this compound require further experimental validation .
Reactivity Profile
The lactam’s reactivity is governed by:
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Carbonyl Group: Participates in nucleophilic acyl substitutions, enabling functionalization at the 2-position.
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Ring Strain: Partial saturation reduces strain compared to fully unsaturated azepinones, moderating ring-opening tendencies.
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Nitrogen Lone Pair: Engages in hydrogen bonding and coordination with metal ions, relevant to catalytic applications.
Notably, the compound’s LogP value of 1.076 suggests moderate lipophilicity, influencing its solubility in organic solvents and potential membrane permeability in biological systems .
Physicochemical and Thermodynamic Properties
Stability and Solubility
The tetrahydro configuration enhances thermal stability relative to fully unsaturated analogs. Predicted solubility characteristics include:
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Aqueous Solubility: Limited due to moderate LogP, though protonation of the lactam nitrogen under acidic conditions may improve solubility.
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Organic Solvents: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or ethyl acetate.
Ionization and Tautomerism
The lactam exists predominantly in its keto form, with enol tautomerism suppressed due to ring strain. Gas-phase ionization energy data for related azepines (e.g., 8.4–8.91 eV for 3,4,5,6-tetrahydro-2H-azepine) suggest comparable electronic stability for the lactam derivative .
Research Gaps and Future Directions
Despite its structural novelty, experimental data on 1,3,4,5-tetrahydroazepin-2-one remain sparse. Critical research priorities include:
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Synthetic Optimization: Developing high-yield, scalable routes with green chemistry principles.
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Biological Screening: Evaluating antimicrobial, anticancer, and neuropharmacological activity in vitro.
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Computational Modeling: Predicting reactivity and binding affinities using DFT or molecular docking studies.
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